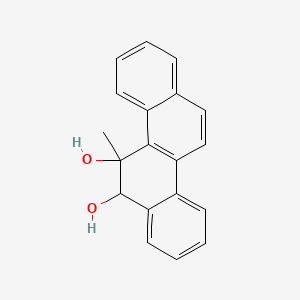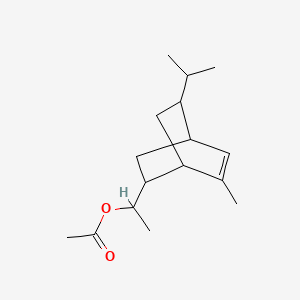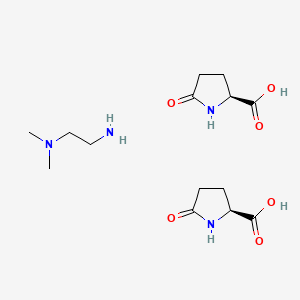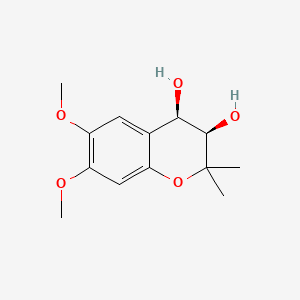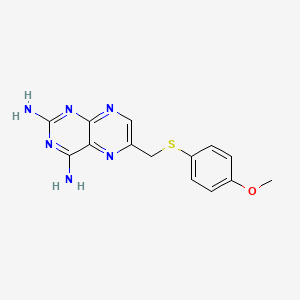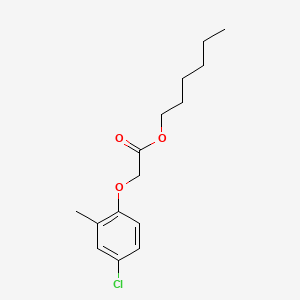
Hexyl (4-chloro-2-methylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexyl (4-chloro-2-methylphenoxy)acetate is an organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of a hexyl ester group attached to the (4-chloro-2-methylphenoxy)acetic acid moiety. This compound is known for its herbicidal properties and is used in various agricultural applications to control broad-leaf weeds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of (4-chloro-2-methylphenoxy)acetic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general steps are as follows:
Preparation of (4-chloro-2-methylphenoxy)acetic acid: This is achieved by reacting 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base like sodium hydroxide.
Esterification: The (4-chloro-2-methylphenoxy)acetic acid is then reacted with hexanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of (4-chloro-2-methylphenoxy)acetic acid are prepared using automated reactors.
Esterification in Continuous Flow Reactors: The esterification process is carried out in continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
Hexyl (4-chloro-2-methylphenoxy)acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze back to (4-chloro-2-methylphenoxy)acetic acid and hexanol.
Oxidation: It can be oxidized to form various by-products depending on the oxidizing agent used.
Substitution: The chlorine atom in the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: (4-chloro-2-methylphenoxy)acetic acid and hexanol.
Oxidation: Various oxidized derivatives of the aromatic ring.
Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
科学的研究の応用
Hexyl (4-chloro-2-methylphenoxy)acetate has several scientific research applications:
Agriculture: Used as a herbicide to control broad-leaf weeds in cereal crops.
Chemistry: Studied for its reactivity and potential to form various derivatives.
Biology: Investigated for its effects on plant growth and development.
作用機序
Hexyl (4-chloro-2-methylphenoxy)acetate exerts its herbicidal effects by mimicking the plant hormone auxin. This leads to uncontrolled growth and eventually the death of the plant. The compound targets the auxin receptors in plants, disrupting normal growth processes and causing the plant to "grow to death" .
類似化合物との比較
Similar Compounds
(4-chloro-2-methylphenoxy)acetic acid:
2-ethylhexyl (4-chloro-2-methylphenoxy)acetate: Another ester derivative with similar herbicidal properties.
Uniqueness
This compound is unique due to its specific ester group, which can influence its solubility, volatility, and overall herbicidal efficacy. Compared to other similar compounds, it may offer different application advantages in terms of formulation and environmental impact .
特性
CAS番号 |
40390-09-8 |
|---|---|
分子式 |
C15H21ClO3 |
分子量 |
284.78 g/mol |
IUPAC名 |
hexyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C15H21ClO3/c1-3-4-5-6-9-18-15(17)11-19-14-8-7-13(16)10-12(14)2/h7-8,10H,3-6,9,11H2,1-2H3 |
InChIキー |
KQABIXXIKXNUDW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


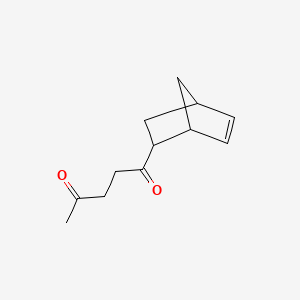
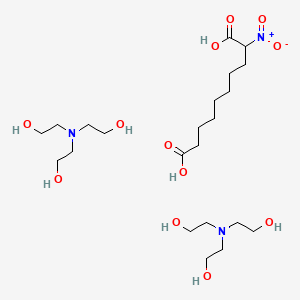
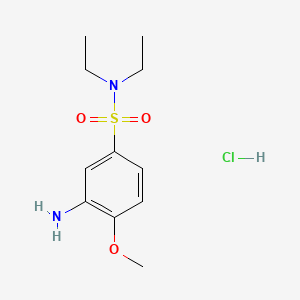
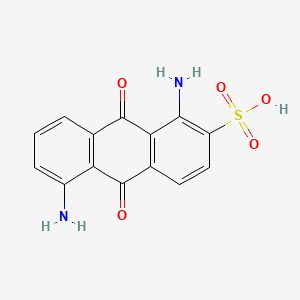
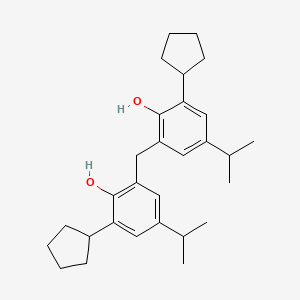

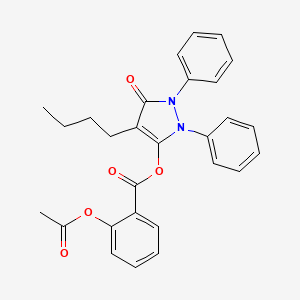
![1,1'-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane)](/img/structure/B12682301.png)
![4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone]](/img/structure/B12682315.png)
